molecular formula C19H16N2 B016170 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine CAS No. 175441-83-5

1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine

Cat. No.: B016170
CAS No.: 175441-83-5
M. Wt: 272.3 g/mol
InChI Key: CPEGDIGUUSEGQT-UHFFFAOYSA-N
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Description

1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine is an organic compound with the molecular formula C19H16N2 It is characterized by the presence of a methanimine group bonded to a pyridin-3-ylmethyl group and two phenyl groups

Scientific Research Applications

1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine can be synthesized through several methods. One common synthetic route involves the reaction of 3-(aminomethyl)pyridine with benzophenone in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in toluene at elevated temperatures (around 110°C) for 12 hours. The product is then purified using flash silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its imine group can undergo hydrolysis, releasing active intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenyl-N-(pyridin-4-ylmethyl)methanimine
  • 1,1-Diphenyl-N-(pyridin-2-ylmethyl)methanimine

Uniqueness

1,1-Diphenyl-N-(pyridin-3-ylmethyl)methanimine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)21-15-16-8-7-13-20-14-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEGDIGUUSEGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC2=CN=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.7 ml of 3-(aminomethyl)pyridine are added to a solution of 2.8 ml of benzophenoneimine in 50 ml of DCM, and the mixture is stirred overnight at RT. A further 0.28 ml of benzophenoneimine is added and the mixture is stirred for 2 hours at RT. The reaction mixture is concentrated under vacuum, the residue is extracted with ether, the organic phase is washed with water and with saturated NaCl solution and dried over Na2SO4, and the solvent is evaporated off under vacuum. 4.56 g of the expected product are obtained.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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